Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. This compound is of particular interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol .
Industrial Production Methods: Industrial production of thiophene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ catalysts to improve reaction efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly against lung cancer cell lines.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
- Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Comparison: Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological profiles and reactivity patterns .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSMGNEJVWZIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351642 |
Source
|
Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-08-7 |
Source
|
Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-4-p-tolylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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